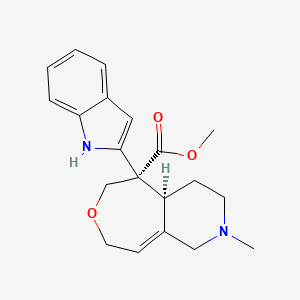

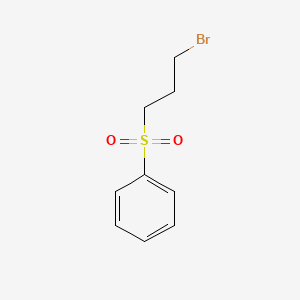

![molecular formula C21H20ClN5O2S B2477055 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(p-tolyl)acetamide CAS No. 1111151-50-8](/img/structure/B2477055.png)

2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(p-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its physical appearance.

Synthesis Analysis

This involves understanding how the compound is made. It includes the reactants used, the conditions required, and the steps of the reaction.Molecular Structure Analysis

This involves understanding the arrangement of atoms in the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, reactivity, and stability.Scientific Research Applications

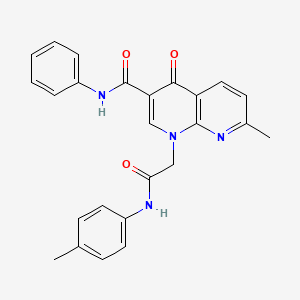

Synthesis and H1-Antihistaminic Potential : Research has led to the development of novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, synthesized through the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with various one-carbon donors. These compounds have been tested for their H1-antihistaminic activity in vivo, showing significant protection against histamine-induced bronchospasm in guinea pigs. The compound 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one emerged as the most potent, surpassing the standard chlorpheniramine maleate in effectiveness with minimal sedation, indicating its potential as a prototype for new H1-antihistamines (Alagarsamy, Solomon, & Murugan, 2007).

Antihistaminic Activity Enhancement : Further studies synthesized a new class of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, showing significant protection against histamine-induced bronchospasm in guinea pigs. The compound 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one demonstrated equipotent activity to chlorpheniramine maleate but with reduced sedation, underscoring its potential for further development as an H1-antihistaminic agent (Alagarsamy, Shankar, & Murugesan, 2008).

Novel Synthesis Approaches : The innovative synthesis of 1-substituted-4-methyl-5-oxo[1,2,4]triazolo[4,3-a]quinazolines has been explored, leading to compounds that may exhibit non-sedative H1-antihistamines activities. These compounds were characterized by elemental analysis, IR, mass, and H NMR data, contributing to the diversity of synthetic approaches and potential pharmacological applications of triazoloquinazoline derivatives (Fathalla, Rayes, & Ali, 2007).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including its toxicity, flammability, and environmental impact.

Future Directions

This involves discussing potential areas of future research or applications of the compound.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult scientific literature or databases. If you have access to them, databases like PubChem, ChemSpider, and others can be very useful for this kind of research. They provide a wealth of information about different compounds, including their properties, uses, safety information, and much more. Please consult a professional chemist or a trusted source for more specific and detailed information.

properties

IUPAC Name |

2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2S/c1-3-10-26-19(29)16-11-14(22)6-9-17(16)27-20(26)24-25-21(27)30-12-18(28)23-15-7-4-13(2)5-8-15/h4-9,11H,3,10,12H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKRHWOEALFLQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(p-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

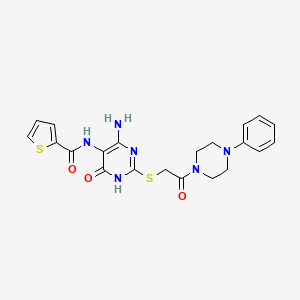

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2476978.png)

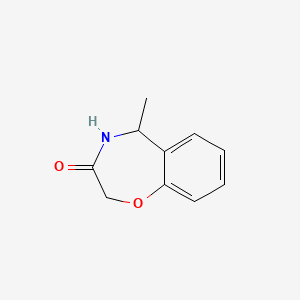

![(5S,7R)-5-(1-Methylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2476979.png)

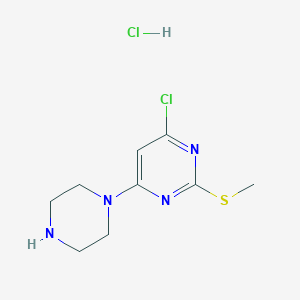

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2476985.png)

![1-benzyl-4-[(2-{[(4-fluorophenyl)methyl]sulfanyl}-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2476986.png)

![3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one](/img/structure/B2476989.png)

![3'-(3,4-Difluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2476991.png)